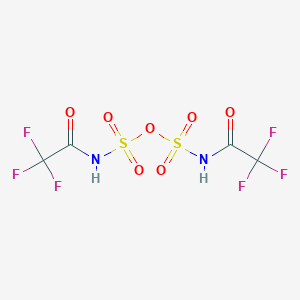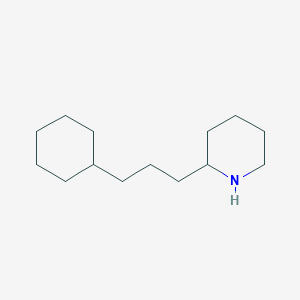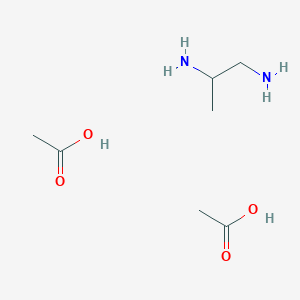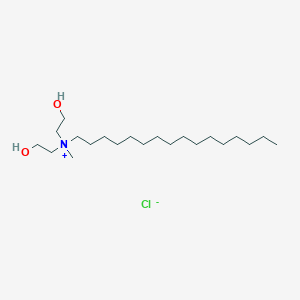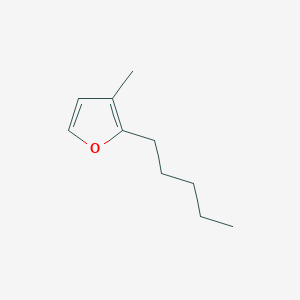
Furan, methylpentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, methylpentyl- is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. Furans are known for their wide range of applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furan derivatives, including furan, methylpentyl-, can be achieved through several methods. One common method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-diketones . Another method is the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds . These reactions typically require mild catalysts such as sulfuric acid, phosphorus pentoxide, or zinc chloride .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived feedstocks. For example, furfural, a key intermediate in the production of furans, can be obtained from agricultural residues such as oat hulls, rice husks, and sugarcane bagasse . The conversion of these feedstocks to furfural involves acid hydrolysis followed by dehydration .
Análisis De Reacciones Químicas
Types of Reactions
Furan, methylpentyl- undergoes various chemical reactions, including:
Oxidation: Furan derivatives can be oxidized to form compounds such as succinaldehyde.
Reduction: Catalytic hydrogenation of furan can produce tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and acylation, are common for furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires catalysts like Raney nickel.
Substitution: Reagents such as nitric acid for nitration and acyl chlorides for acylation are used.
Major Products Formed
Oxidation: Succinaldehyde.
Reduction: Tetrahydrofuran.
Substitution: Various substituted furans depending on the reagents used.
Aplicaciones Científicas De Investigación
Furan, methylpentyl- and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential antimicrobial and antifungal properties.
Medicine: Investigated for their therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of furan, methylpentyl- involves its interaction with various molecular targets and pathways. For example, furan derivatives have been shown to inhibit bacterial growth by interfering with cell wall synthesis . Additionally, they may exert their effects through the modulation of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Furan, methylpentyl- can be compared with other similar compounds such as pyrrole and thiophene, which are also five-membered aromatic heterocycles containing a single heteroatom . While all three compounds exhibit aromaticity and undergo similar electrophilic substitution reactions, furan is unique due to the presence of an oxygen atom in its ring structure, which imparts different reactivity and properties .
List of Similar Compounds
- Pyrrole
- Thiophene
- Benzofuran
- Dibenzofuran
Propiedades
Número CAS |
61215-77-8 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3-methyl-2-pentylfuran |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-10-9(2)7-8-11-10/h7-8H,3-6H2,1-2H3 |
Clave InChI |
HFJLXTKFXUKXNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C=CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


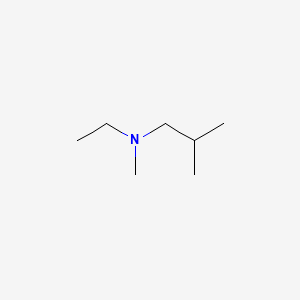
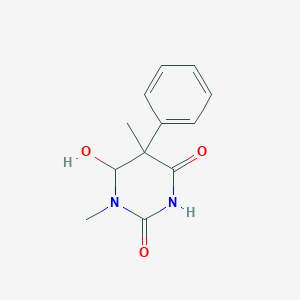
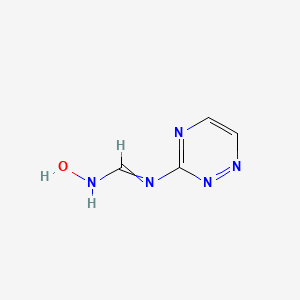
![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
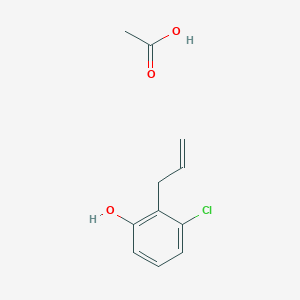
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)

